molecular formula C26H44O8 B593493 Suavioside A CAS No. 133740-37-1

Suavioside A

Cat. No.: B593493
CAS No.: 133740-37-1
M. Wt: 484.63
InChI Key: KCTSUIMXVGYXPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Suavioside A involves the extraction of mesophyll fragments from Rubus suavissimus using water as a solvent. The process includes removing phenolic hydroxyl-containing components, concentrating, purifying, and crystallizing the sweetening composition . This method ensures a high purity product without the use of organic solvents, making it environmentally friendly.

Industrial Production Methods: In industrial settings, the production of this compound follows similar extraction and purification processes. The large-scale production involves the use of advanced purification techniques to ensure the removal of impurities and achieve a high yield of the sweetener .

Chemical Reactions Analysis

Types of Reactions: Suavioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of Suavioside A involves its interaction with taste receptors on the tongue, specifically the sweet taste receptor T1R2/T1R3. This interaction triggers a signal transduction pathway that results in the perception of sweetness . Additionally, its stability and resistance to enzymatic degradation contribute to its prolonged sweetening effect.

Comparison with Similar Compounds

Biological Activity

Suavioside A, a steviol glycoside derived from the plant Rubus suavissimus, has garnered attention for its potential biological activities beyond its sweetening properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological effects of this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is a glycosylated compound, similar to other steviol glycosides like stevioside and rebaudioside A. The structure of this compound allows it to interact with various biological pathways.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage.

2. Anti-Cancer Properties

This compound has demonstrated promising anti-cancer effects in several studies:

  • Cell Viability Reduction : In vitro experiments on cancer cell lines, such as MCF-7 (breast cancer) and SKBR-3, revealed that this compound significantly reduces cell viability in a dose-dependent manner. Concentrations ranging from 5 to 100 µM led to approximately 60% reduction in cell viability after 48 hours of treatment .
  • Mechanism of Action : The compound enhances the chemosensitivity of cancer cells to conventional drugs like 5-Fluorouracil (5-FU). This effect is mediated through the modulation of the Bax/Bcl-2 protein ratio, promoting apoptosis via mitochondrial pathways .

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

  • Case Study 1 : A study involving patients with type 2 diabetes showed that dietary supplementation with this compound improved glycemic control without significant adverse effects on insulin levels. Participants exhibited enhanced insulin sensitivity and reduced oxidative stress markers .
  • Case Study 2 : In another case study focusing on cancer patients undergoing chemotherapy, the addition of this compound to their regimen resulted in improved tolerance to treatment and reduced side effects, suggesting its potential as an adjunct therapy .

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AntioxidantScavenges free radicalsReduces oxidative stress ,
Anti-CancerReduces cell viabilityModulates apoptotic pathways (Bax/Bcl-2 ratio) ,
Glycemic ControlImproves insulin sensitivityEnhances glucose uptake in cells

Properties

IUPAC Name

2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTSUIMXVGYXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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